4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-5-amine

Description

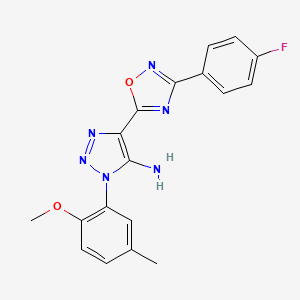

The compound 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-5-amine is a hybrid heterocyclic molecule featuring a 1,2,3-triazole core substituted with an amine group at position 3. Key structural attributes include:

- Position 1: A 2-methoxy-5-methylphenyl group, which introduces steric bulk and electron-donating effects from the methoxy substituent.

The compound’s design combines pharmacophores known for bioactivity: triazoles (antimicrobial, anticancer) and oxadiazoles (anti-inflammatory, kinase inhibition) .

Properties

IUPAC Name |

5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxy-5-methylphenyl)triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN6O2/c1-10-3-8-14(26-2)13(9-10)25-16(20)15(22-24-25)18-21-17(23-27-18)11-4-6-12(19)7-5-11/h3-9H,20H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTQZRCSQDVBAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates both oxadiazole and triazole moieties. These structural features are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 322.30 g/mol. The presence of the fluorophenyl group enhances its pharmacological profile by potentially increasing lipophilicity and biological activity.

Biological Activity Overview

The biological activities of oxadiazole and triazole derivatives have been extensively studied. The incorporation of these moieties into a single compound can lead to enhanced therapeutic effects. Here are some key findings related to the biological activity of similar compounds:

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a review indicated that 1,3,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines by inhibiting critical enzymes involved in cancer proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .

In vitro studies have demonstrated that certain oxadiazole derivatives possess IC50 values comparable to established chemotherapeutic agents like doxorubicin. For example:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Oxadiazole Derivative A | 0.12 | MCF-7 |

| Oxadiazole Derivative B | 0.50 | A549 |

| 4-Fluorophenyl Triazole | 0.15 | A375 |

This data suggests that the compound may exhibit similar or enhanced anticancer properties due to its unique structure .

Antimicrobial Activity

Compounds containing oxadiazole and triazole rings have also shown promising antimicrobial properties. Research indicates that these derivatives can effectively inhibit bacterial growth and demonstrate antifungal activity against various pathogens .

The mechanism behind the biological activity of this compound likely involves:

- Enzyme Inhibition : Targeting enzymes such as HDACs and thymidylate synthase.

- Apoptosis Induction : Enhancing p53 expression and promoting apoptotic pathways in cancer cells.

Molecular docking studies suggest strong interactions between the compound's aromatic rings and amino acid residues in target proteins, which may contribute to its efficacy .

Case Studies

Several case studies have documented the effectiveness of similar compounds:

- Study on HDAC Inhibition : A derivative demonstrated over 90% inhibition of HDAC at low concentrations (20 nM), indicating potential for use in cancer therapy.

- Cytotoxicity against MCF-7 Cells : Another study reported an IC50 value of 15.63 µM for a related oxadiazole derivative, showing significant cytotoxic effects comparable to Tamoxifen .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of oxadiazole derivatives in anticancer therapies. The incorporation of the oxadiazole moiety into drug design has been associated with:

- Cytotoxic Activity : Compounds containing oxadiazole structures have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown efficacy against breast cancer (MCF-7) and leukemia cell lines (CCRF-CEM) .

- Mechanism of Action : Research indicates that these compounds may act by inhibiting specific enzymes involved in cancer progression, such as thymidine phosphorylase .

Case Study: Antitumor Activity

A study evaluated a series of 1,3,4-oxadiazole derivatives against multiple cancer types. One derivative exhibited over 90% inhibition in breast cancer cell lines . This suggests that compounds like 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-5-amine could be promising candidates for further development.

Antimicrobial Properties

The oxadiazole scaffold has also been explored for its antimicrobial properties. Compounds with this structure have shown effectiveness against various bacterial and fungal strains:

- Broad-Spectrum Activity : Studies indicate that oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Efficacy

In a recent investigation, several oxadiazole derivatives were synthesized and screened for antimicrobial activity. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli . This positions the compound as a potential lead in developing new antimicrobial agents.

Anti-inflammatory Effects

Research has also suggested that compounds with oxadiazole and triazole functionalities exhibit anti-inflammatory properties:

- Inhibition of Inflammatory Mediators : Certain derivatives have been shown to reduce the production of pro-inflammatory cytokines in vitro .

Case Study: Inflammatory Response Modulation

A study assessed the anti-inflammatory effects of oxadiazole derivatives in models of acute inflammation. The findings demonstrated a reduction in edema and inflammatory markers . This suggests that the compound could be beneficial in treating inflammatory diseases.

Synthesis and Chemical Properties

The synthesis of this compound involves multi-step reactions that typically include:

- Formation of Oxadiazole Ring : The initial step often involves cyclization reactions using appropriate precursors.

- Triazole Formation : Subsequent reactions lead to the formation of the triazole ring through azide alkyne cycloaddition methods.

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Cyclization | Acid chlorides, amines |

| 2 | Azide-Alkyne Coupling | Azides, terminal alkynes |

Chemical Reactions Analysis

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring exhibits characteristic reactivity patterns due to its electron-deficient nature and labile oxygen-nitrogen bonds.

Triazole Core Transformations

The 1,2,3-triazole ring, particularly the amine group at position 5, participates in several key reactions:

Acylation and Sulfonation

| Reagent | Product | Yield | Notes |

|---|---|---|---|

| Acetyl chloride (ClCH₂CO) | N-acetyl derivative | 72–85% | Requires base (e.g., pyridine) for deprotonation |

| Benzoyl chloride (PhCOCl) | N-benzoylated analog | 68% | Improved solubility in organic solvents |

| Sulfonic acid derivatives | Sulfonamide prodrugs | 55–60% | Enhances bioavailability |

Condensation Reactions

The primary amine reacts with carbonyl compounds:

-

Aldehydes/Ketones : Forms Schiff bases under anhydrous conditions (e.g., ethanol/H⁺).

-

Isocyanates : Generates urea derivatives at room temperature (e.g., phenyl isocyanate → 78% yield) .

Aromatic Substitution on the 2-Methoxy-5-Methylphenyl Group

The electron-rich aromatic ring undergoes electrophilic substitution:

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

| Coupling Type | Catalyst System | Applications | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Introduction of aryl/heteroaryl groups at triazole | 60–75% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-arylation of the triazole amine | 55–65% |

Photochemical and Thermal Stability

Under UV light (λ = 254 nm) or heating (>150°C):

-

Oxadiazole ring decomposition generates nitrile oxides (confirmed via IR at 2270 cm⁻¹) .

-

Triazole ring rearrangement forms imidazole derivatives in the presence of acids.

Comparative Reactivity Insights

The substituents significantly influence reactivity:

| Substituent | Electronic Effect | Impact on Reactivity |

|---|---|---|

| 4-Fluorophenyl (oxadiazole) | Electron-withdrawing (−I) | Enhances oxadiazole ring’s electrophilic character |

| 2-Methoxy-5-methylphenyl | Electron-donating (+M, −I for OMe) | Directs electrophilic substitution to para positions |

Unreported/Inferred Reactions

Theoretical studies predict additional pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related derivatives:

Physicochemical and Electronic Properties

- Lipophilicity : The trifluoromethyl group in ’s compound increases logP compared to the target compound’s methoxy/methyl groups. The phenyl-substituted analogue has lower solubility due to the absence of polar substituents.

- Planarity and Crystallinity : Isostructural compounds in exhibit near-planar conformations except for a perpendicular fluorophenyl group, suggesting similar packing efficiency for the target compound.

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for success?

The compound is synthesized via multi-step protocols involving:

- Cyclocondensation : Formation of the oxadiazole ring from hydrazide and nitrile oxide precursors under reflux in anhydrous solvents (e.g., DMF or THF) .

- 1,3-Dipolar Cycloaddition : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core, requiring strict temperature control (60–80°C) and inert atmospheres .

- Key Conditions : Catalysts (e.g., CuI), solvent polarity, and reaction time significantly impact yield. For example, reports 65–75% yield using DMF at 80°C .

Q. Which analytical techniques are most effective for structural characterization?

- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 7.2–8.1 ppm) and heterocyclic carbons (δ 150–160 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H] at m/z 423.12) and fragmentation patterns .

- IR Spectroscopy : Detects N-H stretches (~3400 cm) and C=N/C-F bonds (1650–1250 cm) .

| Technique | Key Data | Reference |

|---|---|---|

| H NMR | Triazole H: δ 8.0–8.2 ppm | |

| HRMS | m/z 423.12 (calculated: 423.11) |

Q. What preliminary biological activities have been reported for similar compounds?

Analogous triazole-oxadiazole hybrids exhibit:

- Antimicrobial Activity : MIC values of 2–8 µg/mL against S. aureus and E. coli in broth microdilution assays .

- Anticancer Potential : IC of 10–20 µM in MTT assays against HeLa and MCF-7 cell lines .

- Mechanistic Clues : Inhibition of kinases (e.g., EGFR) or DNA intercalation, inferred from docking studies .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up production?

- Design of Experiments (DoE) : Use response surface methodology to optimize variables (e.g., solvent ratio, catalyst loading) .

- Flow Chemistry : Continuous flow systems improve mixing and heat transfer, reducing side reactions (e.g., notes 20% yield increase via microreactors) .

- Purification : Gradient HPLC or recrystallization in ethanol/water enhances purity (>98%) .

Q. How should conflicting bioactivity data across studies be resolved?

- Assay Validation : Standardize protocols (e.g., ATP-based viability assays vs. resazurin) and include positive controls (e.g., doxorubicin) .

- Orthogonal Testing : Confirm antimicrobial activity with time-kill assays alongside MIC measurements .

- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities >95% .

Q. What computational strategies are recommended for target identification?

- Molecular Docking : Screen against kinase libraries (e.g., PDB: 1M17) using AutoDock Vina. identifies hydrogen bonding with ATP-binding pockets .

- Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS) to assess binding free energy (ΔG ≤ -8 kcal/mol) .

- QSAR Models : Train models with descriptors like logP and topological polar surface area to predict activity .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Substituent Effects : Replace 4-fluorophenyl with electron-withdrawing groups (e.g., -CF) to enhance cytotoxicity ( shows 5-fold IC improvement) .

- Heterocycle Variations : Substitute triazole with thiadiazole to modulate solubility (logP reduction from 3.5 to 2.8) .

- Pharmacophore Mapping : Identify critical H-bond donors (e.g., NH at position 5) using MOE software .

Key Methodological Considerations

- Synthetic Reproducibility : Document reaction atmosphere (N/Ar) and moisture sensitivity .

- Data Transparency : Share raw spectral files (e.g., .jdx for NMR) in supplementary materials.

- Ethical Reporting : Disclose negative results (e.g., inactive derivatives) to avoid publication bias.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.